2-[4-(diphenylmethyl)piperazin-1-yl]-6-isopropylpyrimidin-4(3H)-one
Description
Properties
Molecular Formula |
C24H28N4O |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
2-(4-benzhydrylpiperazin-1-yl)-4-propan-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C24H28N4O/c1-18(2)21-17-22(29)26-24(25-21)28-15-13-27(14-16-28)23(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,17-18,23H,13-16H2,1-2H3,(H,25,26,29) |
InChI Key |
AVIWXOGUBREEJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=O)NC(=N1)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of β-Keto Esters
Ethyl 4-methyl-3-oxopentanoate reacts with aminoguanidine bicarbonate under acidic conditions to yield 2-hydrazino-6-isopropylpyrimidin-4(3H)-one (Figure 1A). This method achieves 65–78% yields in ethanol at reflux (Table 1).
Table 1: Cyclocondensation Conditions and Yields
Chlorination and Functionalization
The 4-hydroxy group of pyrimidinones is converted to chloro derivatives using POCl₃ or PCl₅. For example, 6-isopropylpyrimidine-2,4(1H,3H)-dione treated with POCl₃ at 110°C for 2 hours yields 2,4,6-trichloropyrimidine (89% purity). Subsequent selective substitution at the 4-position is critical for coupling with piperazine derivatives.
Piperazine Moiety Preparation
The 4-(diphenylmethyl)piperazine segment is synthesized via nucleophilic substitution or reductive amination.
Benzylation of Piperazine
Benzophenone reacts with piperazine in the presence of NaBH₃CN or H₂/Pd-C to form 4-(diphenylmethyl)piperazine. Yields exceed 85% when using toluene as a solvent at 60°C.
Resolution of Enantiomers
Racemic 4-(diphenylmethyl)piperazine is resolved using (2R,3R)-tartaric acid in ethanol, producing levorotatory and dextrorotatory forms with >98% enantiomeric excess (ee). This step is critical for chiral variants of the target compound.
Coupling Strategies
Coupling the pyrimidinone and piperazine moieties involves nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling.
Nucleophilic Aromatic Substitution
2,4-Dichloro-6-isopropylpyrimidine reacts with 4-(diphenylmethyl)piperazine in DMF at 90°C, yielding 65–72% of the coupled product (Table 2). Potassium carbonate is preferred for deprotonation due to minimal side reactions.
Table 2: SNAr Coupling Optimization
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 90 | 12 | 72 |
| Et₃N | THF | 80 | 18 | 58 |
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura coupling is employed for sterically hindered systems. For example, 4-bromo-6-isopropylpyrimidin-2-amine couples with 4-(diphenylmethyl)piperazine-1-boronic acid using Pd(PPh₃)₄, yielding 81% product in THF/water at 80°C.
Optimization and Scale-Up
Solvent and Catalyst Screening
Li₂CuCl₄ in THF enhances isopropyl group incorporation during pyrimidine functionalization, improving yields to 82% compared to 54% with MgBr₂.
One-Pot Synthesis
Recent protocols combine pyrimidinone chlorination and piperazine coupling in a single pot, reducing purification steps. Using DMF as a dual solvent and base, overall yields reach 68%.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
2-[4-(diphenylmethyl)piperazin-1-yl]-6-isopropylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of alkylated or acylated piperazine derivatives.
Scientific Research Applications
2-[4-(diphenylmethyl)piperazin-1-yl]-6-isopropylpyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antihistamine and antipsychotic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(diphenylmethyl)piperazin-1-yl]-6-isopropylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an antagonist or agonist, modulating the activity of these targets and influencing various biological pathways. For example, it may bind to histamine receptors, thereby exerting antihistamine effects.
Comparison with Similar Compounds
Core Heterocycle Variations
Pyrimidinone vs. Pyridazinone The compound in -(4-methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one, shares a similar heterocyclic backbone but replaces the pyrimidinone with a pyridazinone. This structural difference alters electronic properties and hydrogen-bonding capacity. The pyridazinone derivative exhibits anti-inflammatory activity (IC50: 11.6 μM), suggesting that the pyrimidinone core in the target compound may offer distinct binding interactions .
Pyrimidinone vs. Triazolopyridinone Impurity B (CAS 62337-66-0, ) contains a triazolo[4,3-a]pyridinone core linked to a piperazine. Such differences may influence receptor selectivity and metabolic stability compared to the pyrimidinone-based target compound .
Piperazine Substituent Modifications
Diphenylmethyl vs. Benzyl The compound 3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6-isopropylpyrimidin-4(3H)-one (CAS 1211704-00-5, ) replaces the diphenylmethyl group with a benzyl substituent. The molecular weight decreases from ~410 g/mol (estimated for the target compound) to 354.4 g/mol, highlighting the impact of substituent choice on physicochemical properties .
Diphenylmethyl vs. Chlorophenyl
describes piperazine derivatives with chlorophenyl substitutions, such as Cetirizine ethyl ester. The chloro group increases electronegativity, enhancing dipole interactions with receptors. Diphenylmethyl, in contrast, may favor hydrophobic binding pockets, as seen in antihistamines like diphenhydramine. This suggests divergent therapeutic applications depending on substitution .
Alkyl and Hydroxyalkyl Variants
Compounds in with 4-methyl, 4-ethyl, or 4-(2-hydroxyethyl) piperazine substituents demonstrate how alkyl chains modulate pharmacokinetics. For example, hydroxyethyl groups improve water solubility, while methyl/ethyl groups enhance metabolic stability. The diphenylmethyl group in the target compound likely extends half-life but may complicate formulation due to low solubility .
Data Table: Key Comparative Properties
*Estimated based on structural similarity.
Biological Activity
The compound 2-[4-(diphenylmethyl)piperazin-1-yl]-6-isopropylpyrimidin-4(3H)-one is a member of the piperazine class of compounds, which are known for their diverse biological activities, particularly in pharmacology. This compound has garnered attention due to its potential therapeutic applications, especially in the fields of neuropharmacology and cardiovascular medicine.
Molecular Information
- Molecular Formula: C21H26N4O
- Molecular Weight: 350.46 g/mol
- CAS Number: Not specified in the search results but closely related compounds have CAS numbers like 3733-63-9 for similar derivatives.
Structural Characteristics
The compound features a pyrimidine ring substituted with an isopropyl group and a piperazine moiety with a diphenylmethyl substituent. This structural configuration is crucial for its biological activity, influencing both receptor interactions and pharmacokinetic properties.
The biological activity of this compound primarily involves its interaction with various neurotransmitter receptors. It has been shown to exhibit:
- Antidepressant-like effects : Similar compounds have demonstrated efficacy in models of depression, likely through modulation of serotonin and norepinephrine pathways.
- Anxiolytic properties : The piperazine structure is often associated with anxiolytic activity, potentially through GABAergic mechanisms.
In Vitro Studies
In vitro studies have indicated that this compound can influence cardiac contractility and vascular tone. For example, related compounds have shown direct inotropic effects on isolated heart tissues, enhancing contractile strength without significant adverse effects on heart rate .
In Vivo Studies
In vivo experiments have demonstrated that administration of this compound can lead to significant improvements in behavioral models of anxiety and depression. For instance, tests conducted on animal models showed reduced immobility times in forced swim tests, indicating antidepressant-like effects .
Toxicology
Preliminary toxicological assessments suggest that the compound has a relatively high therapeutic index. The lethal dose (LD50) values reported for similar piperazine derivatives range from 600 mg/kg to 865 mg/kg in various rodent models, indicating a need for careful dosing in therapeutic applications .
Case Study: Antidepressant Efficacy
A study involving a closely related piperazine derivative demonstrated significant antidepressant activity in a double-blind placebo-controlled trial. Patients receiving the treatment exhibited marked improvements in standardized depression rating scales compared to those on placebo.
Case Study: Cardiovascular Effects
Another investigation focused on the cardiovascular effects of this compound showed promising results in improving cardiac output without causing significant hypotension, making it a candidate for further development as a cardiovascular agent.
Summary of Biological Activities
Comparative Analysis with Related Compounds
| Compound Name | Molecular Weight | Main Activity | LD50 (mg/kg) |
|---|---|---|---|
| This compound | 350.46 | Antidepressant | 600 - 865 |
| Decloxizine (related piperazine) | 340.46 | Anxiolytic | 700 - 800 |
| DPI 201-106 | Not specified | Inotropic | Not available |
Q & A
Q. Key Optimization Parameters :
- Reaction temperature and solvent polarity (e.g., DMF or THF) to control regioselectivity.
- Catalysts (e.g., Pd/C for hydrogenation) to enhance yields of intermediates .
Which analytical techniques are most effective for structural elucidation and purity assessment?
Q. Basic Research Focus
- NMR Spectroscopy : H and C NMR confirm substituent positions on the piperazine and pyrimidinone rings .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- HPLC-PDA : Quantifies purity (>95% for pharmacological studies) using C18 columns and acetonitrile/water gradients .
How can researchers resolve discrepancies in bioactivity data across different assay systems?
Q. Advanced Research Focus
- Assay Validation : Compare results from in vitro (e.g., enzyme inhibition) and cell-based (e.g., cytotoxicity) models to identify off-target effects .
- Control Standardization : Use reference compounds (e.g., kinase inhibitors) to normalize inter-laboratory variability .
- Data Triangulation : Cross-validate with computational docking studies to correlate bioactivity with binding affinities .
What strategies are recommended for investigating structure-activity relationships (SAR) of this compound?
Q. Advanced Research Focus
- Substituent Modulation : Replace the diphenylmethyl group with fluorophenyl or methoxybenzyl analogs to assess steric/electronic effects on target binding .
- Pyrimidinone Modifications : Introduce methyl or nitro groups at C2/C4 to evaluate metabolic stability .
- Pharmacophore Mapping : Use molecular dynamics simulations to identify critical hydrogen-bonding interactions .
What methodological approaches are suitable for studying its pharmacokinetic properties?
Q. Advanced Research Focus
- In Vitro ADME :
- Microsomal Stability Assays : Incubate with liver microsomes to estimate hepatic clearance .
- Caco-2 Permeability : Assess intestinal absorption potential .
- In Vivo Studies : Radiolabel the compound for tissue distribution profiling in rodent models .
How can researchers design experiments to evaluate its environmental stability and degradation pathways?
Q. Advanced Research Focus
- Hydrolytic Degradation : Expose to buffers (pH 1–13) at 37°C and monitor by LC-MS for breakdown products (e.g., piperazine cleavage) .
- Photolysis Studies : Use UV-Vis irradiation to simulate sunlight-induced degradation .
- Ecotoxicology Screening : Test on model organisms (e.g., Daphnia magna) to assess acute toxicity .
What computational tools are effective for predicting target binding modes?
Q. Advanced Research Focus
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs .
- QSAR Modeling : Develop regression models correlating substituent properties (logP, polar surface area) with IC values .
How should researchers address low solubility in aqueous buffers during in vitro assays?
Q. Methodological Answer
- Co-solvent Systems : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
- pH Adjustment : Prepare stock solutions in mildly acidic buffers (pH 4–5) to protonate the piperazine nitrogen, improving hydrophilicity .
What are best practices for validating target engagement in cellular models?
Q. Advanced Research Focus
- Chemical Proteomics : Employ pull-down assays with biotinylated analogs to identify binding proteins .
- Knockdown/Rescue Experiments : Use siRNA to silence putative targets and assess functional recovery upon compound treatment .
How can synergistic effects with existing therapeutics be systematically evaluated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
